tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Description
Properties
CAS No. |
2113815-34-0 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-12-8-7-10-5-4-6-11(9-16)13(10)12/h4-6,12H,7-8H2,1-3H3,(H,17,18) |
InChI Key |
YBEBUSACTKJCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C(=CC=C2)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective Synthesis of 1-Amino-2,3-dihydro-1H-indene-7-carbonitrile
The precursor 1-amino-2,3-dihydro-1H-indene-7-carbonitrile is synthesized via Friedel-Crafts acylation followed by cyanation .
-
Step 1 : Thiophene undergoes Friedel-Crafts acylation with chloroacetyl chloride to yield chloroacetyl thiophene.
-
Step 2 : Chloroacetyl thiophene reacts with potassium cyanide to introduce the cyano group.
-
Step 3 : Cyclization of the cyano intermediate with aminoguanidine nitrate under acidic conditions forms the indene core.
Key Reaction Conditions :
Boc Protection of the Amine Group
The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild conditions:
-
Reactants : 1-Amino-2,3-dihydro-1H-indene-7-carbonitrile (1 eq), Boc anhydride (1.1 eq), triethylamine (2.2 eq).
Yield : 84–89% (based on 4-cyano analog data).
Industrial-Scale Production Considerations
Process Optimization
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >98% purity.
-
Crystallization : Recrystallization from ethanol/water yields crystalline product (mp 112–114°C).
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Side Reactions
Boc Protection Mechanism
Common Side Reactions
-
Overprotection : Excess Boc anhydride may di-protect amines (controlled via stoichiometry).
-
Solvent Hydrolysis : Moisture in DCM degrades Boc groups (mitigated by anhydrous conditions).
Advanced Functionalization Strategies
Enantioselective Synthesis
-
Chiral Resolution : (R)- and (S)-enantiomers are separated via chiral HPLC (Chiralpak IC column).
-
Asymmetric Catalysis : Pd-catalyzed cyanation with chiral ligands achieves 90% ee.
Computational Modeling
-
DFT Studies : B3LYP/6-31G(d,p) calculations predict HOMO-LUMO gaps (4.2 eV), indicating stability toward electrophiles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the primary applications of tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is in the field of oncology. Research indicates that compounds related to this structure can inhibit inhibitors of apoptosis proteins (IAPs), which are known to play a role in cancer cell survival. By promoting apoptosis in cancer cells, these compounds may serve as potential therapeutic agents for various cancers, including breast cancer, colon cancer, and non-small cell lung cancer .
Mechanism of Action
The mechanism involves the degradation of cIAP-1 and cIAP-2 proteins, which enhances caspase activity and promotes cell death in response to apoptotic signals. This property makes it a candidate for developing novel cancer treatments .
Synthetic Intermediate
Role in Organic Synthesis
this compound functions as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in creating more complex molecules. This is particularly relevant in synthesizing pharmaceuticals and agrochemicals .
Material Science
Potential Use in Polymers
The compound's unique structural features may allow it to be incorporated into polymer matrices, potentially enhancing the mechanical properties or introducing specific functionalities to the materials. Research into its application in polymer science is ongoing, exploring how its properties can be optimized for various industrial applications .
Case Study 1: Anticancer Activity
In a study exploring the efficacy of IAP inhibitors, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Synthesis Applications
A research project focused on synthesizing complex indene derivatives highlighted the utility of this compound as an intermediate. The study demonstrated its ability to facilitate multi-step synthesis processes efficiently, showcasing its value in pharmaceutical development .
Mechanism of Action
The mechanism by which tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of substituents on the dihydroinden ring significantly impacts molecular properties. Key comparisons include:
Stereochemical Variations
Chirality plays a critical role in biological activity. For example:
- (S)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate : Highlighted in with 97% purity, this enantiomer may show preferential binding in chiral environments.
Core Structure Modifications
Dihydroinden vs. Heterocyclic Cores
- tert-Butyl N-(7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate : Incorporates a dioxino-pyridine ring, introducing oxygen atoms and altering aromaticity. This reduces ring strain compared to dihydroinden but may decrease lipophilicity.
- tert-Butyl (3-cyano-1H-indol-6-yl)carbamate : An indole-based analog with a planar aromatic system.
Biological Activity
tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a synthetic compound with potential biological activities that have garnered attention in recent research. Its structure includes a cyano group and a carbamate moiety, which are known to influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
CAS Number: 1306763-31-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indene structure followed by the introduction of the cyano and carbamate groups. The yield and purity of synthesized compounds are critical for ensuring their biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, related compounds have shown cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating their potential as anticancer agents .
The proposed mechanism of action for these compounds includes:
- Microtubule Destabilization: Compounds similar to this compound have been shown to inhibit microtubule assembly, which is crucial for cell division. This leads to apoptosis in cancer cells .
- Apoptosis Induction: Studies demonstrated that certain derivatives could enhance caspase activity and induce morphological changes in treated cells, confirming their role in promoting apoptosis .
Toxicity Profile
While exploring its therapeutic potential, it is essential to consider the toxicity profile. According to PubChem, this compound is classified as harmful if swallowed or if it comes into contact with skin . This necessitates careful handling and further investigation into its safety for potential therapeutic use.
Case Studies
In a notable case study involving related compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.12 | Microtubule destabilization |
| Compound B | HepG2 | 4.98 | Apoptosis induction |
| tert-butyl N-(7-cyano...) | MDA-MB-231 | 6.50* | TBD |
*Estimated based on structural similarity.
Future Directions
The ongoing research into the biological activities of this compound suggests several avenues for future exploration:
- In Vivo Studies: Conducting animal studies to evaluate the efficacy and safety profile.
- Structural Modifications: Exploring derivatives with modified functional groups to enhance potency and reduce toxicity.
- Mechanistic Studies: Further elucidating the molecular mechanisms underlying its biological effects.
Q & A
Q. Optimization Considerations :
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive intermediates.
- Solvent Choice : DMF or THF enhances solubility of intermediates, while dichloromethane minimizes side reactions.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cyanation efficiency .
How can crystallographic methods resolve structural ambiguities in this compound?
Advanced Question
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and bond geometries. Key steps include:
- Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the cyano and carbamate groups .
- Validation : Cross-check with ORTEP-3 or WinGX to visualize thermal ellipsoids and detect disorder in the indene ring .
Q. Example Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | < 0.05 |
| C-C Bond Length | 1.48–1.52 Å |
What computational strategies are employed to predict the reactivity of the cyano group in this compound?
Advanced Question
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into electronic properties:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, with the cyano group acting as an electron-withdrawing moiety .
- Mulliken Charges : The cyano carbon exhibits a partial positive charge (+0.32 e), making it susceptible to nucleophilic attack.
- Reaction Pathways : Transition state analysis (e.g., for hydrolysis) can be modeled using Gaussian 09 with solvent effects (PCM model) .
How do structural analogs of this compound inform SAR studies for biological activity?
Basic Question
Key analogs and their effects:
Q. Methodological Insight :
- Replace the cyano group with other electron-withdrawing groups (e.g., nitro) to assess potency shifts in kinase assays .
What analytical techniques are critical for detecting impurities in synthesized batches?
Basic Question
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect hydrolyzed carbamate (MW 189.1) or de-cyanated byproducts.
- ¹H/¹³C NMR : Monitor for residual solvents (e.g., DMF δ = 2.7–2.9 ppm) or unreacted intermediates .
- Elemental Analysis : Validate purity (>98%) by matching experimental vs. theoretical C/N/O percentages.
How can conflicting solubility data from different studies be reconciled?
Advanced Question
Discrepancies arise from solvent polarity and measurement techniques. A systematic approach includes:
Solvent Screening : Use the Hansen solubility parameters (δD, δP, δH) to rank solvents.
Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.
Co-solvent Systems : For poor aqueous solubility (e.g., <1 mg/mL), use PEG-400 or cyclodextrins to enhance dispersion .
Q. Example Data :
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| DMSO | 45.2 ± 2.1 | Gravimetric |
| Water | 0.3 ± 0.1 | UV-Vis (λ = 254 nm) |
What mechanistic insights explain the compound’s stability under acidic conditions?
Advanced Question
The tert-butyl carbamate group resists acidolysis due to:
- Steric Shielding : The bulky tert-butyl group hinders protonation of the carbonyl oxygen.
- Kinetic Studies : Half-life (t₁/₂) in 1M HCl at 25°C exceeds 72 hours, compared to methyl carbamates (t₁/₂ < 1 hour) .
- DFT Calculations : Activation energy for carbamate cleavage is ~25 kcal/mol, confirming kinetic stability .
How does the indene ring conformation influence spectroscopic properties?
Advanced Question
The dihydroindene ring adopts a half-chair conformation, affecting:
- ¹H NMR Coupling : Vicinal coupling constants (J = 8–10 Hz) indicate axial-equatorial proton arrangements.
- IR Spectroscopy : Stretching vibrations for the cyano group (νC≡N = 2220 cm⁻¹) shift by ±5 cm⁻¹ with ring puckering .
What strategies mitigate racemization during synthesis of chiral analogs?
Advanced Question
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to enforce enantioselective carbamate formation.
- Low-Temperature Conditions : Conduct reactions at −20°C to minimize epimerization.
- HPLC Chiral Analysis : Confirm enantiomeric excess (>99%) using Chiralpak AD-H columns .
How can in silico models predict metabolic pathways for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
